4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of 3,4-difluoroaniline with appropriate reagents to form the triazole ring. One common method involves the cyclization of 3,4-difluoroaniline with formamide under acidic conditions to yield the desired triazole compound. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The difluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and triazole ring can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenyl isothiocyanate
- 3,4-Difluorophenyl isocyanate
- 2-Amino-4-(3,4-difluorophenyl)thiazole
Comparison
Compared to these similar compounds, 4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring can enhance the compound’s stability and reactivity, making it a valuable building block in various applications.
Properties
IUPAC Name |
4-(3,4-difluorophenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O/c9-6-2-1-5(3-7(6)10)13-4-11-12-8(13)14/h1-4H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWUKASJJJZNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NNC2=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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